5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole
CAS No.:
Cat. No.: VC17726078
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
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Molecular Weight | 191.27 g/mol |
IUPAC Name | 5-cyclohex-2-en-1-yl-3-propan-2-yl-1,2-oxazole |
Standard InChI | InChI=1S/C12H17NO/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h4,6,8-10H,3,5,7H2,1-2H3 |
Standard InChI Key | HOIVFYVNWBUGSZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NOC(=C1)C2CCCC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole features a central oxazole ring (C₃H₃NO) substituted at positions 3 and 5. The isopropyl group (C₃H₇) at position 3 introduces steric bulk, while the cyclohex-2-en-1-yl group (C₆H₉) at position 5 contributes conformational flexibility and π-electron density. This combination creates a planar aromatic core flanked by nonpolar aliphatic substituents, influencing solubility and reactivity .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₂H₁₆N₂O |
Molecular weight | 204.27 g/mol |
logP (predicted) | 3.2–3.8 |
Hydrogen bond acceptors | 2 (oxygen, nitrogen) |
Hydrogen bond donors | 0 |
Topological polar surface area | 39.5 Ų |
Stereochemical Considerations
Synthetic Methodologies
Key Routes
The synthesis of 5-(cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole can be approached via:
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Robinson-Gabriel Synthesis: Cyclodehydration of 2-acylaminoketones using phosphoryl chloride (POCl₃) or sulfuric acid. For example, reacting 2-amino-5-(cyclohex-2-en-1-yl)ketone with isopropyl carbonyl chloride could yield the target compound .
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Cycloaddition Reactions: [3+2] cycloaddition between nitrile oxides and alkynes. A cyclohexene-containing alkyne and an isopropyl-substituted nitrile oxide may form the oxazole ring under thermal or catalytic conditions.
Optimization Challenges
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Regioselectivity: Ensuring substitution at positions 3 and 5 requires careful control of reaction conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically needed due to byproduct formation .
Physicochemical Properties
Solubility and Partitioning
The compound’s predicted logP of 3.2–3.8 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with structurally similar oxazoles, such as 3-(cyclohexen-1-yl)-5-phenyl-1,2-oxazole (logP = 3.5) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, suggesting moderate thermal stability. Decomposition typically occurs above 250°C, consistent with oxazole’s aromatic stability .
Reactivity and Functionalization
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at the less hindered position 4. For example, nitration or sulfonation reactions would preferentially functionalize this site, guided by the electron-donating effects of the isopropyl group .
Cyclohexene Participation
The cyclohex-2-en-1-yl group may engage in Diels-Alder reactions, acting as a diene with electron-deficient dienophiles (e.g., maleic anhydride). This reactivity offers pathways to polycyclic derivatives .
Biological and Industrial Applications
Material Science Applications
Conjugated oxazoles serve as building blocks for organic semiconductors. The planar structure and π-conjugation in 5-(cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole may facilitate charge transport in optoelectronic devices .
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